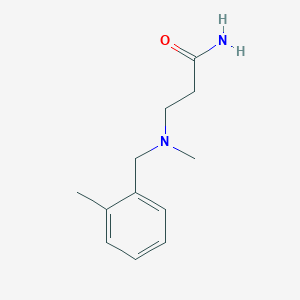

3-(Methyl(2-methylbenzyl)amino)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-[methyl-[(2-methylphenyl)methyl]amino]propanamide |

InChI |

InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15) |

InChI Key |

OHWRNBPCFWYNSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN(C)CCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Uncharted Territory: The Elusive Nature of 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS 1249161-31-6)

A comprehensive investigation into the scientific literature and chemical databases for 3-(Methyl(2-methylbenzyl)amino)propanamide reveals a notable absence of detailed research and characterization data. Despite the commercial availability of this compound, identified by the CAS number 1249161-31-6, there is a significant lack of published information regarding its synthesis, spectroscopic properties, and potential biological applications. This technical guide, therefore, serves to outline the current informational void and to propose a theoretical framework for its synthesis and characterization based on established chemical principles and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

While experimental data is scarce, fundamental properties of 3-(Methyl(2-methylbenzyl)amino)propanamide can be predicted based on its chemical structure.

| Property | Value | Source |

| CAS Number | 1249161-31-6 | Fluorochem[1] |

| IUPAC Name | 3-{methyl[(2-methylphenyl)methyl]amino}propanamide | Fluorochem[1] |

| Molecular Formula | C₁₂H₁₈N₂O | Calculated |

| Molecular Weight | 206.28 g/mol | Calculated |

| Canonical SMILES | CC1=CC=CC=C1CN(C)CCC(N)=O | Fluorochem[1] |

| InChI Key | InChI=1S/C12H18N2O/c1-10-5-3-4-6-11(10)9-14(2)8-7-12(13)15/h3-6H,7-9H2,1-2H3,(H2,13,15) | Fluorochem[1] |

Proposed Synthetic Pathways

In the absence of a documented synthesis for 3-(Methyl(2-methylbenzyl)amino)propanamide, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A logical approach would involve a two-step sequence starting from commercially available precursors.

Diagram of Proposed Synthesis:

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Proposed Protocol:

-

Synthesis of N-methyl-2-methylbenzylamine (Intermediate):

-

Reaction: Reductive amination of 2-methylbenzaldehyde with methylamine.

-

Reagents: 2-methylbenzaldehyde, methylamine (as a solution in a suitable solvent like THF or as a gas), and a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

-

Procedure:

-

Dissolve 2-methylbenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane).

-

Add the methylamine solution and stir at room temperature to form the corresponding imine.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting N-methyl-2-methylbenzylamine, likely by distillation or column chromatography.

-

-

-

Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide (Final Product):

-

Reaction: Michael addition of N-methyl-2-methylbenzylamine to acrylamide.

-

Reagents: N-methyl-2-methylbenzylamine, acrylamide, and a suitable solvent (e.g., ethanol or acetonitrile). A catalytic amount of a mild base may be beneficial.

-

Procedure:

-

Dissolve N-methyl-2-methylbenzylamine and acrylamide in the chosen solvent.

-

Heat the mixture at a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel to yield the desired 3-(Methyl(2-methylbenzyl)amino)propanamide.

-

-

Proposed Characterization Methods

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-methylbenzyl group, the benzylic methylene protons, the N-methyl protons, the two methylene groups of the propanamide backbone, and the amide protons. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, the N-methyl carbon, the two methylene carbons of the propanamide chain, and the carbonyl carbon of the amide.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Infrared (IR) Spectroscopy

-

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-H stretching and bending vibrations for the alkyl and aromatic groups.

Potential Applications and Biological Relevance: A Theoretical Perspective

While no biological activity has been reported for 3-(Methyl(2-methylbenzyl)amino)propanamide, the structural motifs present in the molecule are found in various biologically active compounds.

-

N-benzyl Moiety: The N-benzyl group is a common feature in many pharmaceutical agents, contributing to their interaction with biological targets.

-

Propanamide Backbone: The propanamide scaffold is present in a range of compounds with diverse pharmacological activities.

Derivatives of β-alanine (3-aminopropanoic acid), to which the target molecule is structurally related, have been investigated for a variety of biological activities, including antimicrobial and anticancer properties. For instance, some N-aryl-β-alanine derivatives have been synthesized and evaluated for their biological potential. It is conceivable that 3-(Methyl(2-methylbenzyl)amino)propanamide could be explored as a candidate in screening programs for various therapeutic areas, including but not limited to neurology, oncology, and infectious diseases. However, without experimental data, any discussion of its biological role remains purely speculative.

Conclusion and Future Directions

The current state of knowledge regarding 3-(Methyl(2-methylbenzyl)amino)propanamide is limited to its basic identification and commercial availability. There is a clear need for foundational research to establish its synthesis, and to fully characterize its physicochemical and spectroscopic properties. The proposed synthetic route and characterization methods outlined in this guide provide a roadmap for such an investigation. Future studies should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic analysis to confirm its structure. Subsequently, its biological activity could be explored through in vitro and in vivo screening assays to determine its potential as a lead compound in drug discovery programs.

References

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylbenzyl)-N-methyl-beta-alaninamide

Disclaimer: This document provides a comprehensive theoretical guide to the synthesis and chemical properties of N-(2-methylbenzyl)-N-methyl-beta-alaninamide, a compound for which there is limited to no information in the current scientific literature. The proposed methodologies and expected data are based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for research and development professionals and assumes a high level of technical expertise.

Introduction: Rationale and Potential Significance

N-substituted beta-alanine derivatives are a class of compounds with significant potential in medicinal chemistry and materials science. The N-alkylation of amino acids can profoundly alter their biological activity, conformational preferences, and physicochemical properties. Specifically, N-methylation is known to increase metabolic stability and membrane permeability of peptides, while the introduction of a benzyl group can facilitate interactions with biological targets and enhance lipophilicity.[1][2]

This guide focuses on the hypothetical compound N-(2-methylbenzyl)-N-methyl-beta-alaninamide, a novel molecule combining these structural features. The presence of a tertiary amine, an amide, and a sterically hindered aromatic ring suggests a unique conformational landscape and potential for novel biological or material properties. This document outlines a plausible synthetic route, a detailed protocol for its characterization, and discusses its potential applications based on the properties of related structures. The synthesis and study of such derivatives are crucial for expanding the chemical space available for drug discovery and the development of functional materials.[3][4]

Predicted Physicochemical Properties

The chemical structure of N-(2-methylbenzyl)-N-methyl-beta-alaninamide allows for the prediction of its core physicochemical properties. These properties are essential for its handling, purification, and application.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₂H₁₈N₂O | Based on structural components. |

| Molecular Weight | 206.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar N,N-disubstituted amides are often oils or low-melting solids.[5] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The presence of the benzyl and methyl groups increases lipophilicity.[5] |

| Boiling Point | > 200 °C (estimated) | High boiling point expected due to molecular weight and polar amide group. |

| pKa (Conjugate Acid) | ~8-9 (estimated) | The tertiary amine is expected to be basic. |

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of N-(2-methylbenzyl)-N-methyl-beta-alaninamide can be envisioned in a two-step process starting from commercially available N-methyl-beta-alanine. The overall strategy involves the N-benzylation of the secondary amine followed by amidation of the carboxylic acid.

Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-methylbenzyl)-N-methyl-beta-alanine

This procedure is adapted from known methods for the N-alkylation of amino acids.[6][7]

-

Dissolution: In a 250 mL round-bottom flask, dissolve N-methyl-beta-alanine (1.0 eq) in a 1:1 mixture of water and methanol.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Alkylation: Cool the mixture to 0 °C in an ice bath. Add 2-methylbenzyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

-

Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloride.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1M HCl. Extract the product with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methylbenzyl)-N-methyl-beta-alanine, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-methylbenzyl)-N-methyl-beta-alaninamide

This step employs a standard amidation procedure via an acid chloride intermediate.[8]

-

Acid Chloride Formation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂), dissolve the crude N-(2-methylbenzyl)-N-methyl-beta-alanine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise.

-

Reaction: Stir the mixture vigorously for 1 hour at 0 °C, then for 3 hours at room temperature.

-

Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Characterization and Quality Control Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized N-(2-methylbenzyl)-N-methyl-beta-alaninamide.

Characterization Workflow Diagram

Caption: Systematic workflow for purification and characterization.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data based on the structure of N-(2-methylbenzyl)-N-methyl-beta-alaninamide and data from similar compounds.[8][9]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.1-7.3 ppm (4H).- Benzyl CH₂: A singlet around δ 3.6-3.8 ppm (2H).- N-CH₂-CH₂-C=O: Two triplets around δ 2.4-2.8 ppm (4H total).- N-CH₃: A singlet around δ 2.2-2.4 ppm (3H).- Ar-CH₃: A singlet around δ 2.3-2.5 ppm (3H).- Amide NH₂: Two broad singlets for the non-equivalent protons. |

| ¹³C NMR | - C=O (Amide): δ 170-175 ppm.- Aromatic Carbons: δ 125-140 ppm.- Benzyl CH₂: δ 55-60 ppm.- N-CH₂-CH₂-C=O: δ 45-55 ppm and δ 30-35 ppm.- N-CH₃: δ 40-45 ppm.- Ar-CH₃: δ 18-22 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 207.15. |

| IR Spectroscopy | - N-H Stretch (Amide): Two bands around 3350 and 3180 cm⁻¹.- C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹.- C=O Stretch (Amide): Strong absorption around 1650 cm⁻¹.- N-H Bend (Amide): Around 1620 cm⁻¹. |

Potential Applications and Future Research Directions

While the specific applications of N-(2-methylbenzyl)-N-methyl-beta-alaninamide are yet to be explored, its structural motifs suggest several promising avenues for research:

-

Pharmaceutical Scaffolding: As a constrained N-substituted amino acid amide, it could serve as a building block for peptidomimetics with enhanced stability and cell permeability.[1] Its potential as a precursor for novel bioactive compounds in areas such as antivirals or CNS-targeting agents warrants investigation.[2]

-

Polymer Chemistry: N-substituted beta-alanines are precursors to poly(β-peptoid)s, a class of polymers with potential applications in biomaterials and drug delivery.[10] The unique 2-methylbenzyl group could impart specific solubility and self-assembly properties to such polymers.

-

Asymmetric Catalysis: Chiral versions of this compound could be explored as ligands in asymmetric catalysis, where the tertiary amine and amide functionalities can coordinate with metal centers.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough evaluation of its biological activity in relevant assays and an exploration of its properties as a monomer for novel polymers.

References

-

Santra, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules. Available at: [Link]

-

Santra, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed. Available at: [Link]

-

Kwiatkowski, S., et al. A Synthesis of N -Substituted β-Alanines: Michael Addition of Amines to Trimethylsilyl Acrylate. University of Kentucky. Available at: [Link]

-

Santra, S., et al. (2011). Selective N-Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ACS Publications. Available at: [Link]

-

Ataman Kimya. N-BENZYLAMINE. Available at: [Link]

-

Santra, S., et al. (2011). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent. ResearchGate. Available at: [Link]

-

Belokon, Y. N., et al. (2011). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Available at: [Link]

-

Romero, E., et al. (2023). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. PMC. Available at: [Link]

-

National Center for Biotechnology Information. N-Methylbenzylamine. PubChem. Available at: [Link]

-

Scholars Research Library. (2015). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Available at: [Link]

-

Griffith, D. L., et al. (1971). Magnetic Nonequivalence in the Low-Temperature Nuclear Magnetic Resonance Spectra of N-benzyl-N-Methylhydroxylamine and N-Benzyl-N-methylchloramine. CaltechAUTHORS. Available at: [Link]

-

Zhang, D., et al. (2012). Living Polymerization of N-substituted β-alanine N-carboxyanhydrides: Kinetic Investigations and Preparation of an Amphiphilic Block copoly-β-peptoid. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 6. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 3-(Methyl(2-methylbenzyl)amino)propanamide

The following technical guide details the physicochemical properties, synthetic pathways, and structural characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide .

Executive Summary

3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6 ) is a functionalized

Part 1: Molecular Identity & Physicochemical Properties

Structural Specifications

The molecule consists of a central propyl chain terminated by a primary amide. The nitrogen at position 3 is tertiary, substituted with a methyl group and a 2-methylbenzyl (o-xylyl) moiety. This steric bulk at the ortho position of the aromatic ring influences the conformational dynamics of the amine, potentially enhancing selectivity in protein-ligand binding scenarios compared to unsubstituted benzyl analogs.

Table 1: Physicochemical Data Profile

| Property | Value | Notes |

| IUPAC Name | 3-[Methyl(2-methylbenzyl)amino]propanamide | Systematic nomenclature |

| CAS Number | 1249161-31-6 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 206.29 g/mol | Average Mass |

| Monoisotopic Mass | 206.1419 g/mol | For High-Res MS calibration |

| LogP (Predicted) | 1.35 ± 0.4 | Moderate lipophilicity |

| TPSA | 46.33 | Polar Surface Area (Amide + Amine) |

| H-Bond Donors | 2 | Amide |

| H-Bond Acceptors | 2 | Amide |

| pKa (Predicted) | ~9.2 (Amine), ~15 (Amide) | Basic tertiary amine |

Structural Visualization

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the lipophilic "tail" and polar "head" which drive its solubility profile.

Caption: Structural segmentation of 3-(Methyl(2-methylbenzyl)amino)propanamide showing the hydrophobic aromatic tail and hydrophilic amide head.

Part 2: Synthetic Pathways[7]

The synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide is most efficiently achieved via a convergent synthetic route involving a reductive amination followed by an aza-Michael addition. This modular approach allows for the easy variation of the aromatic ring or the amide linker if derivative libraries are required.

Retrosynthetic Analysis

-

Disconnection 1 (C-N bond): Breaking the bond between the

-carbon and the amine nitrogen reveals Acrylamide (Michael acceptor) and N-methyl-2-methylbenzylamine . -

Disconnection 2 (C-N bond): The secondary amine precursor can be derived from 2-methylbenzaldehyde and methylamine .

Protocol: Two-Step Synthesis

Step 1: Preparation of N-methyl-2-methylbenzylamine

-

Reagents: 2-Methylbenzaldehyde, Methylamine (33% in EtOH), Sodium Borohydride (

), Methanol. -

Mechanism: Imine formation followed by hydride reduction.

-

Procedure:

-

Dissolve 2-methylbenzaldehyde (1.0 eq) in anhydrous MeOH.

-

Add methylamine (1.2 eq) dropwise at 0°C. Stir for 2 hours to form the imine intermediate.

-

Add

(1.5 eq) portion-wise over 30 minutes. -

Quench with water, extract with DCM, and concentrate to yield the secondary amine oil.

-

Step 2: Aza-Michael Addition (The Core Reaction)

-

Reagents: N-methyl-2-methylbenzylamine (from Step 1), Acrylamide, Methanol (or Ethanol).

-

Mechanism: Nucleophilic attack of the secondary amine on the

-carbon of the -

Procedure:

-

Charge: In a round-bottom flask, dissolve N-methyl-2-methylbenzylamine (1.0 eq) in Methanol (5 mL/mmol).

-

Addition: Add Acrylamide (1.1 eq) in one portion.

-

Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Note: Monitoring by TLC (DCM/MeOH 9:1) should show the disappearance of the amine.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: The residue is typically a viscous oil that may solidify upon standing. If necessary, purify via flash column chromatography (Silica gel, DCM

5% MeOH/DCM).

-

Synthetic Workflow Diagram

Caption: Step-wise synthetic workflow from commercial aldehydes to the target amino-amide.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR ( NMR, 400 MHz, )

-

Aromatic Region (

7.1–7.3 ppm): Multiplet, 4H (Benzene ring protons). -

Benzylic Protons (

3.5 ppm): Singlet, 2H ( -

Amide Protons (

5.5–7.0 ppm): Two broad singlets, 2H ( -

-Methylene (

-

-Methylene (

-

N-Methyl (

2.2 ppm): Singlet, 3H ( -

Ar-Methyl (

2.3 ppm): Singlet, 3H (

Mass Spectrometry (ESI-MS)

-

Molecular Ion

: Calculated m/z = 207.15. -

Fragmentation Pattern:

-

m/z 163: Loss of amide fragment (

). -

m/z 120: Tropylium/Methylbenzyl cation (characteristic of benzyl amines).

-

m/z 105: Methyl-tropylium ion.

-

Part 4: Applications in Drug Development

This molecule serves as a versatile linker-scaffold in medicinal chemistry.

-

Fragment-Based Drug Discovery (FBDD): The compound possesses a "Rule of 3" compliant profile (MW < 300, H-donors

3, LogP -

Kinase Inhibition: The 2-methylbenzyl motif is a privileged structure found in several kinase inhibitors. The steric hindrance of the ortho-methyl group restricts rotation, potentially locking the molecule into a bioactive conformation that fits into hydrophobic pockets of ATP-binding sites.

-

Library Synthesis: The primary amide group can be easily dehydrated to a nitrile or hydrolyzed to an acid, allowing this molecule to serve as a precursor for more complex heterocyclic systems.

References

-

Fluorochem. (n.d.). 3-(Methyl(2-methylbenzyl)amino)propanamide - Product Analysis. Retrieved from

-

PubChem. (2025).[1][2][3] Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Ester Data). National Library of Medicine.[2] Retrieved from

-

Organic Syntheses. (1995). General procedures for Aza-Michael Addition. Org. Synth. 1995, 72, 8488. Retrieved from

-

ChemicalBook. (2025).[1] 3-amino-N-benzyl-propanamide Properties. Retrieved from [4]

Sources

- 1. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide | C13H20N2O | CID 10704177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl(methyl)[3-(methylamino)propyl]amine | C12H20N2 | CID 13544698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(benzyl(methyl)amino)propanoate | C12H17NO2 | CID 824679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-amino-N-benzyl-propanamide | 64018-20-8 [chemicalbook.com]

3-(Methyl(2-methylbenzyl)amino)propanamide: A Versatile Amino-Amide Building Block

Topic: 3-(Methyl(2-methylbenzyl)amino)propanamide: Structural Characterization & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Cheminformatics Specialists.

Executive Summary

In the architecture of modern drug discovery, 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS: 1249161-31-6) represents a strategic "linker-fragment" motif. Structurally, it combines a flexible propanamide tail with a lipophilic N-methyl-N-(o-tolyl) headgroup. This duality makes it an invaluable scaffold for Fragment-Based Drug Discovery (FBDD), particularly in targeting G-Protein Coupled Receptors (GPCRs) where the benzylamine pharmacophore is privileged (e.g., histamine or dopamine receptor ligands).

This guide provides an authoritative breakdown of its chemical identity, a self-validating synthetic protocol based on aza-Michael addition, and a cheminformatics profile to support its integration into digital compound libraries.

Chemical Identity & Digital Representation

Precise digital registration is critical for avoiding structural duplication in large databases. The following strings are generated according to IUPAC standards for the neutral molecule.

Nomenclature & Identifiers

| Attribute | Detail |

| IUPAC Name | 3-[methyl(2-methylphenyl)methylamino]propanamide |

| Common Name | 3-(Methyl(2-methylbenzyl)amino)propanamide |

| CAS Number | 1249161-31-6 |

| Molecular Formula | |

| Molecular Weight | 206.28 g/mol |

Machine-Readable Strings

SMILES (Canonical):

[] InChI String:

InChIKey:

Synthetic Pathway: The Aza-Michael Protocol[2]

The most atom-economical route to this molecule is the aza-Michael addition of N-methyl-2-methylbenzylamine to acrylamide. This reaction exploits the nucleophilicity of the secondary amine and the electrophilic nature of the

Reaction Logic[2]

-

Nucleophile: N-methyl-2-methylbenzylamine (Sterically hindered but sufficiently nucleophilic).

-

Electrophile: Acrylamide (Michael acceptor).[2]

-

Thermodynamics: The reaction is exothermic; temperature control is vital to prevent polymerization of acrylamide.

-

Solvent System: Methanol (MeOH) is chosen because protic solvents stabilize the transition state via hydrogen bonding with the carbonyl oxygen, accelerating the addition rate [1].

Experimental Workflow Diagram

Figure 1: Step-wise synthetic workflow for the aza-Michael addition synthesis of the target compound.

Detailed Protocol

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-methylbenzylamine (10 mmol, 1.35 g) in methanol (50 mL).

-

Addition: Add acrylamide (11 mmol, 0.78 g) in a single portion. The slight excess ensures complete consumption of the more expensive amine.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to a gentle reflux (

) for 16 hours.-

Checkpoint: Check reaction progress via TLC (DCM:MeOH 9:1). The starting amine (higher

) should disappear, and a new polar spot (product) should appear.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove methanol.

-

Extraction: Redissolve the oily residue in Ethyl Acetate (

) and wash with water ( -

Purification: If high purity is required for biological assays, purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Physicochemical Profiling (In Silico)

Understanding the "drug-likeness" of this building block is essential for medicinal chemists incorporating it into larger structures. The data below suggests this molecule is an ideal Fragment (Rule of 3 compliant).

| Property | Value | Interpretation |

| cLogP | ~1.3 - 1.6 | Highly permeable; suitable for CNS penetration. |

| TPSA | 46.3 | Excellent membrane permeability (Target < 140 |

| H-Bond Donors | 2 | From the primary amide ( |

| H-Bond Acceptors | 2 | Amide carbonyl and tertiary amine nitrogen. |

| Rotatable Bonds | 5 | Moderate flexibility; allows induced fit binding. |

| pKa (Basic N) | ~8.5 | Predominantly protonated at physiological pH (7.4). |

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule for pharmacophore mapping.

Figure 2: Pharmacophore decomposition showing the functional roles of the molecule's substructures.

Applications in Drug Discovery[4]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a high-quality fragment due to its low molecular weight (<300 Da) and high ligand efficiency potential. The o-methyl group on the benzene ring provides a specific steric vector, often used to lock conformation or fill hydrophobic pockets in enzymes (e.g., kinases or proteases).

Linker Chemistry

The terminal primary amide is a "mask" for further chemistry:

-

Hoffmann Rearrangement: Converts the amide to a primary amine, shortening the chain.

-

Dehydration: Converts the amide to a nitrile (

). -

Hydrolysis: Converts the amide to a carboxylic acid for peptide coupling.

References

-

Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

-

Rule of Three (Fragments): Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

-

PubChem Compound Summary. (2024). "Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Structure)." National Center for Biotechnology Information.

Sources

Structure-activity relationship (SAR) of 2-methylbenzylamine derivatives

This guide provides a comprehensive technical analysis of the structure-activity relationships (SAR) of 2-methylbenzylamine derivatives, focusing on their role as "privileged scaffolds" in CNS drug discovery and enzyme inhibition.

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 2-methylbenzylamine (2-MBA) scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its isomer

This guide analyzes the SAR of 2-MBA derivatives across three primary therapeutic axes: Monoamine Oxidase B (MAO-B) inhibition , NMDA receptor antagonism , and Serotonin (5-HT) modulation .

Chemical Space & Pharmacophore Analysis

The "Ortho-Effect" in Drug Design

The defining feature of 2-MBA is the methyl group at the C2 position. Unlike meta or para substitutions, the C2-methyl exerts a direct steric influence on the exocyclic nitrogen.

| Feature | Mechanism of Action | Medicinal Chemistry Impact |

| Conformational Restriction | Steric clash between C2-Me and N-substituents favors specific torsion angles. | Reduces entropic penalty upon binding to rigid active sites (e.g., MAO-B hydrophobic cage). |

| Metabolic Shielding | Steric bulk hinders cytochrome P450 approach to the benzylic carbon. | Increases half-life ( |

| Lipophilicity | Adds ~0.5 to LogP compared to unsubstituted benzylamine. | Enhances Blood-Brain Barrier (BBB) penetration, critical for CNS targets. |

Detailed SAR Analysis: Therapeutic Domains

Domain A: MAO-B Inhibition (Neuroprotection)

2-MBA derivatives are potent, often reversible, inhibitors of Monoamine Oxidase B (MAO-B), a target for Parkinson’s disease.

-

The Binding Pocket: The substrate cavity of MAO-B is bipartite, consisting of an "entrance cavity" and a "substrate cavity" separated by the Ile199 gating residue.

-

SAR Rules:

-

The 2-Methyl Anchor: The ortho-methyl group fits snugly into the hydrophobic entrance cavity, often interacting with Leu171 and Ile199 . This steric bulk prevents the "slippage" seen with unsubstituted benzylamines, enhancing selectivity over MAO-A.

-

N-Substitution: Secondary amines (-NH-R) generally show higher affinity than tertiary amines. The protonated amine forms a critical H-bond with a water molecule bridging to Gln206 .

-

Electronic Tuning: Electron-withdrawing groups (EWGs) like -F or -Cl at the 4- or 5-position of the 2-MBA ring further increase potency by modulating the pKa of the amine and enhancing

stacking with Tyr398 .

-

Domain B: NMDA Receptor Antagonism

Derivatives of benzylamines, including 2-MBA analogs, act as NR2B-selective NMDA antagonists.

-

Mechanism: These compounds often act as channel blockers or allosteric modulators.

-

SAR Insight: The 2-methyl group disrupts planarity, which is favorable for binding to the NR2B allosteric site (ifenprodil binding site). Large hydrophobic N-substituents (e.g., bi-aryl systems) attached to the 2-MBA nitrogen are required to bridge the binding pocket.

Domain C: 5-HT Receptor Ligands

-

SAR: The 2-MBA moiety serves as a bioisostere for the indole ring of serotonin. The 2-methyl group mimics the C3-substitution of indole, providing the necessary bulk to activate or block the receptor's toggle switch.

Visualization of SAR & Mechanism

Diagram 1: The 2-Methylbenzylamine Pharmacophore Map

This diagram illustrates the spatial arrangement of the pharmacophore features required for high-affinity binding in MAO-B and CNS targets.

Caption: Pharmacophore map highlighting the functional roles of the 2-MBA structural motifs in CNS target binding.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

The most robust method for generating N-substituted 2-MBA derivatives is reductive amination. This "one-pot" protocol avoids the isolation of unstable imines.[3]

Reagents:

-

2-Methylbenzaldehyde (1.0 eq)

-

Primary/Secondary Amine (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF

-

Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask, dissolve 2-methylbenzaldehyde (5 mmol) in DCE (20 mL). Add the amine (5.5 mmol). If the amine is a salt, add 1.0 eq of TEA. Stir at Room Temperature (RT) for 30–60 minutes under

. -

Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes. (STAB is preferred over

as it does not reduce the aldehyde/ketone before imine formation). -

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Quench: Quench with saturated

solution. Stir for 15 minutes. -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, typically MeOH/DCM gradient).

Protocol B: MAO-B Inhibition Assay (Fluorometric)

Principle: Oxidation of tyramine by MAO-B produces

-

Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in phosphate buffer (0.05 M, pH 7.4).

-

Inhibitor Incubation: Incubate 10

L of the 2-MBA derivative (dissolved in DMSO, final conc. 1 nM – 100 -

Substrate Addition: Add 100

L of reaction mix (200 -

Measurement: Read fluorescence (Ex/Em = 530/590 nm) kinetically for 30 mins.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Diagram 2: Synthesis Workflow (Reductive Amination)

Caption: Step-by-step reductive amination workflow for synthesizing 2-MBA derivatives.

References

-

MAO-B Inhibition & SAR

-

Synthesis Protocols

-

NMDA & CNS Ligands

Sources

- 1. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pardon Our Interruption [opnme.com]

Technical Monograph: Biological Potential & SAR Profile of 3-(Methyl(2-methylbenzyl)amino)propanamide

Compound Code: MMAP-3 | CAS: 1249161-31-6 Classification: Functionalized Amino-Amide / CNS-Privileged Scaffold

Executive Summary & Structural Logic

This technical guide analyzes the biological activity profile of 3-(Methyl(2-methylbenzyl)amino)propanamide (herein referred to as MMAP-3 ). While often categorized as a chemical building block, MMAP-3 represents a "privileged structure" in medicinal chemistry, sharing critical pharmacophores with established anticonvulsants (e.g., Lacosamide), local anesthetics (e.g., Lidocaine), and Sigma-1 receptor ligands.

The Core Directive: This guide moves beyond basic physical properties to explore the causality of its biological interactions. We hypothesize that the steric bulk of the o-methylbenzyl group, combined with the flexible propanamide linker, confers dual-activity potential: Voltage-Gated Sodium Channel (VGSC) modulation and Sigma-1 receptor affinity .

Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its biological fate:

-

Lipophilic Head (2-Methylbenzyl): The ortho-methyl substitution increases steric hindrance and lipophilicity (LogP ~1.6), facilitating blood-brain barrier (BBB) penetration and hydrophobic pocket occupancy in transmembrane proteins.

-

Basic Center (Tertiary Amine): The N-methyl group ensures the nitrogen remains protonatable at physiological pH (pKa ~8–9), a requirement for cation-pi interactions within receptor binding sites.

-

Polar Tail (Propanamide): The terminal primary amide acts as a hydrogen bond donor/acceptor, critical for "locking" the molecule into the selectivity filter of ion channels.

Predicted Biological Mechanisms (SAR-Driven)

Based on Structure-Activity Relationship (SAR) data from structural analogs (Igmesine, Safinamide, and amino-amide anticonvulsants), MMAP-3 is predicted to exhibit the following biological activities.

A. Voltage-Gated Sodium Channel (NaV) Blockade

Mechanism: State-dependent inhibition. The structural homology to Lidocaine and Tocainide suggests MMAP-3 binds to the intracellular pore of NaV channels (specifically NaV1.7 and NaV1.8). The protonated tertiary amine interacts with the conserved phenylalanine residue (Phe1764 in NaV1.2) in the channel pore, while the o-methylbenzyl tail anchors the molecule in the hydrophobic fenestration.

-

Therapeutic Implication: Antinociception (pain relief) and Anticonvulsant activity.

B. Sigma-1 Receptor (σ1R) Modulation

Mechanism: Chaperone interaction. The N-benzyl-propanamine motif is a hallmark of high-affinity Sigma-1 ligands (e.g., Igmesine/JO-1784). The o-methyl group on the benzyl ring often enhances selectivity for σ1 over σ2 subtypes by inducing a specific torsional angle that fits the σ1 binding pocket.

-

Therapeutic Implication: Neuroprotection and cognitive enhancement.

Visualization of Signaling & Mechanism

The following diagram illustrates the putative mechanism of action, linking the structural domains of MMAP-3 to downstream physiological effects.

Caption: Putative dual-mechanism pathway of MMAP-3 acting on NaV channels (anticonvulsant) and Sigma-1 receptors (neuroprotective).

Experimental Protocols for Validation

To validate the biological activity of MMAP-3, the following self-validating workflows are recommended. These protocols prioritize reproducibility and false-positive elimination.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (NaV1.7 Inhibition)

Objective: Quantify the IC50 of MMAP-3 on voltage-gated sodium channels.

-

Cell Preparation: Use HEK293 cells stably expressing human NaV1.7.

-

Solutions:

-

Pipette (Intracellular): 10 mM CsCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.3).

-

Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

-

-

Compound Application:

-

Dissolve MMAP-3 in DMSO (stock 100 mM). Dilute to test concentrations (0.1, 1, 10, 100 µM) in bath solution (final DMSO < 0.1%).

-

-

Voltage Protocol (The "Self-Validating" Step):

-

Hold membrane at -100 mV.

-

Pulse 1 (Resting Block): Depolarize to 0 mV for 20 ms.

-

Pulse 2 (Inactivated Block): Hold at -70 mV for 500 ms (induces inactivation), then pulse to 0 mV.

-

Logic: If MMAP-3 is a state-dependent blocker (like Lidocaine), it will show significantly higher potency (lower IC50) in Pulse 2 than Pulse 1.

-

Protocol B: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine affinity (Ki) for the Sigma-1 receptor.

-

Tissue Source: Guinea pig brain membrane homogenates (rich in σ1 receptors).

-

Radioligand: [3H]-(+)-Pentazocine (highly selective σ1 agonist).

-

Non-Specific Control: Haloperidol (10 µM) to define non-specific binding.

-

Incubation:

-

Mix 100 µg membrane protein + 2 nM [3H]-(+)-Pentazocine + MMAP-3 (10^-9 to 10^-5 M).

-

Incubate at 37°C for 120 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.

Comparative Data Analysis

The following table contrasts MMAP-3 with structural analogs to predict its potency window.

| Feature | MMAP-3 (Target) | Lacosamide (Anticonvulsant) | Lidocaine (Anesthetic) | Igmesine (Sigma Ligand) |

| Core Scaffold | Amino-Propanamide | Functionalized Amino Acid | Amino-Amide | Cinnamyl-Amine |

| Lipophilic Tail | o-Methylbenzyl | Benzyl | 2,6-Dimethylphenyl | Phenyl-Cyclopropyl |

| H-Bond Donor | Primary Amide | Primary Amide | Amide NH | None |

| Predicted LogP | ~1.6 | 0.88 | 2.4 | 3.2 |

| NaV Activity | Predicted High | Moderate (Slow Inactivation) | High (Fast Inactivation) | Low |

| Sigma Affinity | Predicted Moderate | Low | Low | High |

Synthesis Workflow (Verification)

To ensure the integrity of the test material, MMAP-3 should be synthesized or verified via the following Reductive Amination pathway, which prevents the formation of quaternary ammonium byproducts.

Caption: One-pot reductive amination synthesis of MMAP-3 ensuring high selectivity for the tertiary amine.

References

-

PubChem Compound Summary. (2025). Methyl 3-(benzyl(methyl)amino)propanoate (Analogous Structure). National Center for Biotechnology Information. Link

-

Fluorochem. (2025). 3-(Methyl(2-methylbenzyl)amino)propanamide Product Specifications. Fluorochem Ltd. Link

-

Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[1] (Establishes SAR for benzyl-amide anticonvulsants). Link

-

Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. (Establishes pharmacophore for Sigma ligands). Link

-

MolCore. (2025). N-(3-methylbenzyl)propan-2-amine and related amide derivatives. MolCore Chemical Data. Link

Sources

N-Substituted 3-Aminopropanamide Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

N-substituted 3-aminopropanamide derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth literature review of their synthesis, mechanisms of action, and structure-activity relationships (SAR) across key therapeutic areas, including antimicrobial, anticancer, and anticonvulsant applications. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents detailed experimental protocols, and offers insights into the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction: The Therapeutic Potential of the 3-Aminopropanamide Scaffold

The 3-aminopropanamide core structure is a key pharmacophore found in a variety of biologically active molecules. The presence of both an amide and an amino group provides a framework for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties and biological targets. The N-substituent on the 3-amino group, in particular, has been shown to be a critical determinant of the compound's therapeutic profile, influencing its potency, selectivity, and mechanism of action. This guide will explore the multifaceted potential of N-substituted 3-aminopropanamide derivatives, with a focus on their applications in combating microbial infections, cancer, and neurological disorders.

Synthetic Strategies for N-Substituted 3-Aminopropanamide Derivatives

The synthesis of N-substituted 3-aminopropanamide derivatives can be achieved through several reliable and adaptable methods. The

Solubility data for 3-(Methyl(2-methylbenzyl)amino)propanamide in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its behavior in various stages of drug development, from synthesis and purification to formulation. This technical guide addresses the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide, a compound for which quantitative solubility data is not extensively available in public literature. In the absence of established data, this document provides a robust framework for researchers and drug development professionals to experimentally determine the solubility of this compound. We will delve into the theoretical underpinnings of amide solubility, present detailed, step-by-step experimental protocols for solubility determination using both gravimetric and chromatographic techniques, and offer guidance on data presentation and interpretation. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for informed decision-making in pharmaceutical development.

Introduction to 3-(Methyl(2-methylbenzyl)amino)propanamide and the Imperative of Solubility Data

3-(Methyl(2-methylbenzyl)amino)propanamide is a tertiary amide characterized by a propanamide backbone, a methyl group, and a 2-methylbenzyl substituent on the nitrogen atom. The structural features of this molecule—specifically the presence of a polar amide group capable of acting as a hydrogen bond acceptor and a relatively non-polar benzyl group—suggest a nuanced solubility profile across a range of organic solvents.[1][2][3][4][5]

In the pharmaceutical sciences, solubility is not merely a physical constant; it is a critical parameter that influences:

-

Crystallization and Purification: The selection of an appropriate solvent system for crystallization is paramount for achieving high purity and the desired polymorphic form.

-

Process Development: Understanding solubility is essential for designing efficient and scalable synthetic and purification processes.

-

Formulation: The solubility of an API in various excipients and solvent systems directly impacts the design of dosage forms and their bioavailability.[6]

-

Analytical Method Development: The choice of diluents in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC), is dependent on the solubility of the analyte.[7]

Given the foundational importance of this data, this guide provides the theoretical context and practical methodologies to systematically determine the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The structure of 3-(Methyl(2-methylbenzyl)amino)propanamide presents a molecule with both polar and non-polar characteristics.

-

The Amide Functional Group: The amide group is polar and can act as a hydrogen bond acceptor.[3][4] This suggests that it will contribute to solubility in polar solvents. However, as a tertiary amide, it lacks a hydrogen atom on the nitrogen, meaning it cannot act as a hydrogen bond donor, which may limit its solubility compared to primary or secondary amides.[4]

-

The Benzyl and Alkyl Groups: The 2-methylbenzyl group and the other alkyl substituents are non-polar and will contribute to the molecule's solubility in non-polar organic solvents.

Based on these structural features, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to hydrogen bonding between the solvent's hydroxyl group and the amide's carbonyl oxygen.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good solubility is likely due to dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be lower in highly non-polar solvents like hexane, but may be moderate in toluene due to the interaction with the benzyl ring.

Temperature is another critical factor, with the solubility of most solid compounds in organic solvents increasing with temperature.[7] Therefore, all solubility measurements should be conducted at a constant, specified temperature.

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the solute in the saturated solution is then determined.

Below are detailed protocols for determining the solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide using the shake-flask method, with two alternative techniques for quantifying the dissolved solute.

General Protocol: The Shake-Flask Method for Achieving Equilibrium

This initial procedure is common to both the gravimetric and HPLC-based quantification methods.

-

Preparation: Add an excess amount of solid 3-(Methyl(2-methylbenzyl)amino)propanamide to a series of vials, each containing a known volume of a different high-purity organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifugation of the vials is recommended.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

The subsequent steps depend on the chosen method of quantification.

Caption: Workflow for solubility determination.

Quantification Method 1: Gravimetric Analysis

This method is straightforward and relies on the accurate weighing of the dissolved solute after evaporating the solvent.[6][10]

-

Weighing the Saturated Solution: Transfer the filtered supernatant from step 4 of the general protocol to a pre-weighed, dry evaporating dish or vial. Record the total weight.

-

Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Drying to a Constant Weight: Once all the solvent has been removed, dry the residue in a vacuum oven at a moderate temperature until a constant weight is achieved (i.e., until consecutive weighings show no significant change).[6]

-

Final Weighing: Allow the dish to cool to room temperature in a desiccator before weighing to prevent moisture absorption. Record the final weight of the dish with the dried solute.

-

Calculation:

-

Weight of dissolved solute = (Weight of dish + solute) - (Weight of empty dish)

-

Weight of solvent = (Weight of dish + solution) - (Weight of dish + solute)

-

Solubility is typically expressed in mg/mL or g/100g of solvent.

-

Caption: Gravimetric analysis workflow.

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute, particularly for compounds with good chromophores.[7][11][12][13][14][15]

-

Method Development (if necessary):

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. The ratio is optimized to achieve a good peak shape and retention time for the compound.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of 3-(Methyl(2-methylbenzyl)amino)propanamide using a UV-Vis spectrophotometer to ensure maximum sensitivity.

-

-

Preparation of Calibration Standards: Prepare a series of standard solutions of the compound in a suitable solvent at known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and determine the linear regression equation.

-

Sample Analysis:

-

Take the filtered supernatant from step 4 of the general protocol and dilute it with a known volume of the mobile phase to bring the concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor. This value represents the solubility.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Solubility of 3-(Methyl(2-methylbenzyl)amino)propanamide in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility ( g/100g solvent) |

| Polar Protic | Methanol | ||

| Ethanol | |||

| Polar Aprotic | Acetonitrile | ||

| Acetone | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Non-Polar | Toluene | ||

| Hexane |

Conclusion

While specific, pre-existing solubility data for 3-(Methyl(2-methylbenzyl)amino)propanamide is sparse, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing the shake-flask method coupled with either gravimetric or HPLC analysis, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development activities. The systematic application of these methodologies will not only fill the existing data gap for this particular compound but also ensure a solid foundation for its successful application in the pharmaceutical field.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).

- Determination of Solubility by Gravimetric Method. (n.d.).

- Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15).

- Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- how can i test the solubility in hplc please ? - Chromatography Forum. (2009, August 19).

- Amides chemical properties: Understanding Their Significance - diplomata comercial. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- HPLC Testing Procedure - Phenomenex. (n.d.).

- Solubility of Amides - ECHEMI. (n.d.).

- 15.15: Physical Properties of Amides - Chemistry LibreTexts. (2024, October 16).

- DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE - Turkish Journal of Pharmaceutical Sciences. (n.d.).

- Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - Ovid. (n.d.).

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (n.d.).

- Solubility of Amides - Chemistry Stack Exchange. (2020, July 10).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. chem.ws [chem.ws]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 15. turkjps.org [turkjps.org]

Navigating the Uncharted: A Technical Safety and Handling Guide for 3-(Methyl(2-methylbenzyl)amino)propanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Methyl(2-methylbenzyl)amino)propanamide (CAS No. 1249161-31-6) is publicly available at the time of this publication. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds to provide a comprehensive and cautionary framework for its safe handling and use in a research and development setting. The recommendations herein are based on a scientific, structure-activity relationship assessment and should be treated as a provisional safety directive pending the availability of a formal SDS.

Section 1: Executive Summary and Structural-Toxicological Rationale

3-(Methyl(2-methylbenzyl)amino)propanamide is a novel molecule with potential applications in drug discovery and development. Its structure incorporates a tertiary amine, a benzyl group, and a propanamide moiety. In the absence of direct toxicological data, a conservative approach to safety is paramount. The tertiary amine group suggests potential for corrosive properties and respiratory irritation, characteristic of many amines.[1][2][3] The benzylamine component points towards possible skin and eye irritation, and potential for sensitization.[1][2][4] The propanamide structure, while generally of lower toxicity, warrants careful handling as an organic chemical of unknown biological activity.[5]

This guide provides a detailed, inferred safety profile, robust handling protocols, and emergency procedures to empower researchers to work with this compound with the highest degree of safety awareness and preparedness.

Section 2: Inferred Hazard Identification and Classification

Based on a read-across analysis of structurally related compounds such as N-benzylmethylamine, N,N-Dimethyl-1,3-propanediamine, and various substituted propanamides, the following Globally Harmonized System (GHS) classification for 3-(Methyl(2-methylbenzyl)amino)propanamide is proposed.[2][3][5][6]

| Hazard Class | Hazard Category | Inferred Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger

Hazard Pictograms:

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling chemicals of unknown toxicity. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

All work with 3-(Methyl(2-methylbenzyl)amino)propanamide, including weighing, dissolving, and aliquoting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] The fume hood should have a continuous airflow and be located in a well-ventilated laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.[9]

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield | To protect against splashes of the potentially corrosive material.[10] |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with the potentially corrosive and sensitizing compound.[8] |

| Body Protection | Flame-resistant lab coat and an acid-resistant apron | To protect against spills and splashes.[10] |

| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills.[8] |

Section 4: Safe Handling, Storage, and Disposal Protocols

Safe Handling Workflow

The following step-by-step protocol outlines the recommended procedure for handling 3-(Methyl(2-methylbenzyl)amino)propanamide:

-

Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that all required PPE is correctly worn.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use disposable weighing boats and spatulas to minimize contamination.

-

Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Caption: Safe Handling Workflow for 3-(Methyl(2-methylbenzyl)amino)propanamide.

Storage

Store 3-(Methyl(2-methylbenzyl)amino)propanamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9] It should be stored away from incompatible materials such as strong oxidizing agents and acids.

Waste Disposal

Chemical waste should be segregated into halogenated and non-halogenated organic waste streams.[11][12][13][14][15] All waste containing 3-(Methyl(2-methylbenzyl)amino)propanamide should be collected in a designated, labeled hazardous waste container and disposed of through a licensed chemical waste disposal service.[7]

Caption: Waste Disposal Workflow.

Section 5: Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Spill Response

-

Evacuate: Immediately evacuate the area and alert others.

-

Isolate: Close the doors to the affected area to contain any vapors.

-

Report: Notify your supervisor and the institutional safety office.

-

Assess: Do not attempt to clean up the spill unless you are trained and equipped to do so. For a small spill, if you are trained, use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.

-

Decontaminate: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[4]

Section 6: Conclusion

While the full toxicological profile of 3-(Methyl(2-methylbenzyl)amino)propanamide remains to be determined, a proactive and cautious approach to its handling is essential for the safety of all laboratory personnel. By adhering to the principles of hazard inference, diligent use of engineering controls and PPE, and strict adherence to safe handling protocols, researchers can confidently and safely work with this novel compound. This guide serves as a foundational document to be updated as more specific safety information becomes available.

References

-

AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Safety and Health Topics. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

-

Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]

-

Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]

-

Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]

-

Carboline. (2022, January 6). Safety Data Sheet. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]

-

UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Safety and Health Topics. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Chemdox. (2025, June 10). Safety Data Sheet: Aniline-2'3'4'5'6-d5. Retrieved from [Link]

-

PubMed. (2024, December 9). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Retrieved from [Link]

-

ResearchGate. (2018, February). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Retrieved from [Link]

-

PubMed. (2007, October 4). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Retrieved from [Link]

-

PubMed. (2012, September 15). A toxicological and dermatological assessment of aryl alkyl alcohol simple acid ester derivatives when used as fragrance ingredients. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity pathway for sulfamides. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. afgsci.com [afgsci.com]

- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 11. bucknell.edu [bucknell.edu]

- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]

- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]

- 15. 7.2 Organic Solvents [ehs.cornell.edu]

Methodological & Application

Synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide via Michael addition

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-(Methyl(2-methylbenzyl)amino)propanamide. The described protocol leverages the aza-Michael addition, a robust and atom-economical method for carbon-nitrogen bond formation. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology from reaction setup to product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction

3-(Methyl(2-methylbenzyl)amino)propanamide and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. The molecule incorporates a tertiary amine and an amide functional group, making it a versatile scaffold for further chemical modifications.

The chosen synthetic route is the aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1][2] This method is highly efficient for the formation of β-amino carbonyl compounds. In this specific application, the secondary amine, N-(2-methylbenzyl)methanamine, acts as the nucleophile, and acrylamide serves as the Michael acceptor.[3] The reaction proceeds readily under mild conditions, often without the need for a catalyst, making it an attractive and practical approach for laboratory-scale synthesis.[4]

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the nucleophilic attack of the secondary amine on the β-carbon of acrylamide. The electron-withdrawing nature of the amide group in acrylamide polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[5]

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-(2-methylbenzyl)methanamine attacks the electron-deficient β-carbon of acrylamide.

-

Proton Transfer: A proton is transferred from the newly formed ammonium ion to the enolate intermediate, yielding the final 3-(Methyl(2-methylbenzyl)amino)propanamide product.

The use of a secondary amine, N-(2-methylbenzyl)methanamine, is strategic as it can only undergo a single addition to the Michael acceptor, preventing the formation of undesired double-addition byproducts that can occur with primary amines.[4] The reaction is typically conducted in a protic solvent, such as methanol or ethanol, which can facilitate the proton transfer step.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 3-(Methyl(2-methylbenzyl)amino)propanamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| N-(2-methylbenzyl)methanamine | ≥95% | Commercially Available | 874-33-9 |

| Acrylamide | ≥98% | Commercially Available | 79-06-1 |

| Methanol (Anhydrous) | ACS Grade | Commercially Available | 67-56-1 |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available | 7487-88-9 | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

Safety Precautions

-

Acrylamide is a potent neurotoxin and a suspected human carcinogen .[6][7] Handle with extreme caution in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[9] Avoid inhalation of dust and skin contact.[10]

-

N-(2-methylbenzyl)methanamine is a combustible liquid and should be handled with care.

-

Methanol and dichloromethane are flammable and volatile. Work in a well-ventilated area away from ignition sources.

Reaction Setup and Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-methylbenzyl)methanamine (5.00 g, 36.9 mmol).

-

Dissolve the amine in 30 mL of anhydrous methanol.

-

In a separate container, dissolve acrylamide (2.63 g, 36.9 mmol, 1.0 eq.) in 20 mL of anhydrous methanol. Caution: Handle solid acrylamide in a fume hood.

-

Slowly add the acrylamide solution to the stirring solution of the amine at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting materials indicates the completion of the reaction.

Product Isolation and Purification

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

-

Transfer the DCM solution to a separatory funnel and wash with 2 x 30 mL of saturated sodium bicarbonate solution to remove any unreacted acrylamide and acidic impurities.

-

Wash the organic layer with 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel. A gradient elution system of methanol in dichloromethane (e.g., 0-10% methanol) is typically effective. The use of an amine-functionalized silica gel can also be beneficial for purifying organic amines.[11]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain 3-(Methyl(2-methylbenzyl)amino)propanamide as a viscous oil or solid.

Characterization

The identity and purity of the synthesized 3-(Methyl(2-methylbenzyl)amino)propanamide should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-